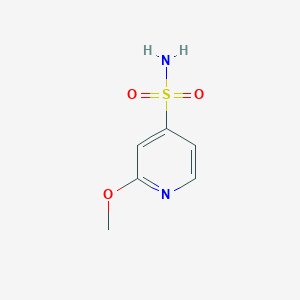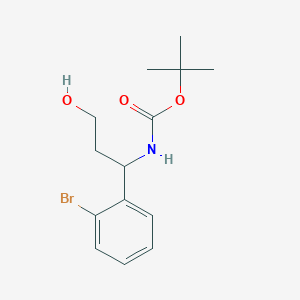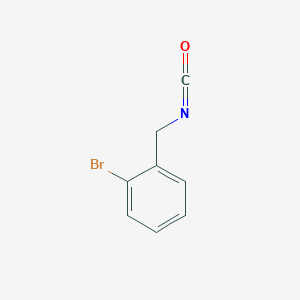
1-Bromo-2-(isocyanatomethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzene, where a bromine atom and an isocyanatomethyl group are attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-(isocyanatomethyl)benzene can be synthesized through several methods. One common method involves the bromination of 2-(isocyanatomethyl)benzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction conditions usually involve maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
1-Bromo-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The isocyanate group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines, typically in a polar solvent such as water or ethanol, under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas, usually in an inert atmosphere and at elevated temperatures.
Major Products Formed
Substitution: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation: Products include carbonyl compounds such as aldehydes or ketones.
Reduction: Products include amine derivatives of the original compound.
科学的研究の応用
1-Bromo-2-(isocyanatomethyl)benzene has several scientific research applications:
作用機序
The mechanism of action of 1-Bromo-2-(isocyanatomethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
1-Bromo-4-(isocyanatomethyl)benzene: Similar structure but with the isocyanatomethyl group in the para position.
4-Bromobenzyl isocyanate: Another isomer with the isocyanatomethyl group attached to the benzyl position.
Uniqueness
1-Bromo-2-(isocyanatomethyl)benzene is unique due to the specific positioning of the bromine and isocyanatomethyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis and various applications .
特性
分子式 |
C8H6BrNO |
|---|---|
分子量 |
212.04 g/mol |
IUPAC名 |
1-bromo-2-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H6BrNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 |
InChIキー |
MXHKYNICVUNVRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN=C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


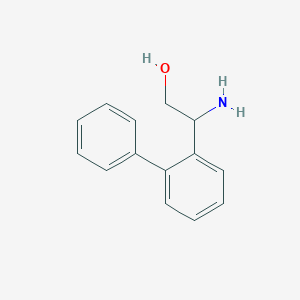
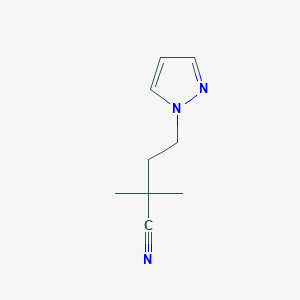
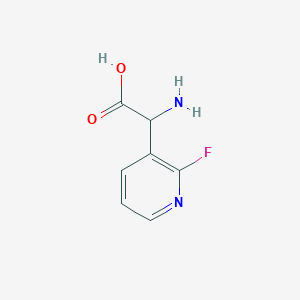
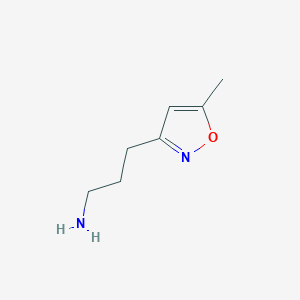
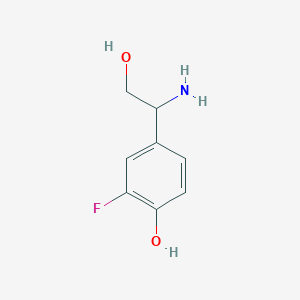
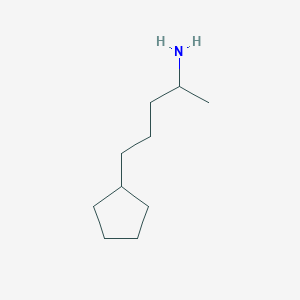
![2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13587384.png)
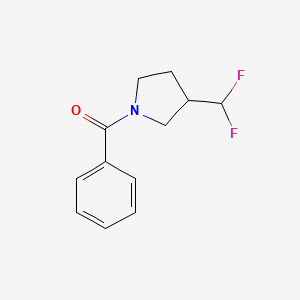
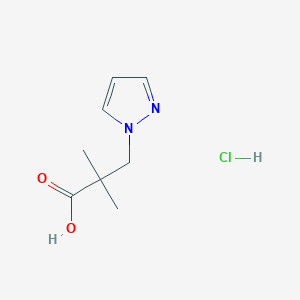
![1,5,6,7,8,9-Hexahydro-2H-5,8-epiminocyclohepta[b]pyridin-2-one](/img/structure/B13587400.png)
![tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate](/img/structure/B13587415.png)
![2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)
